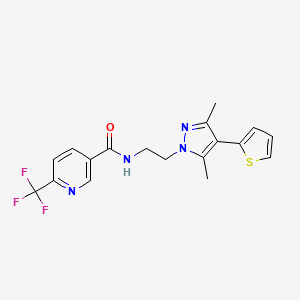
N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher untersuchen seine Auswirkungen auf das Tumorwachstum, die Apoptose und die Hemmung der Angiogenese. Weitere Studien sind erforderlich, um seine genauen Mechanismen aufzuklären und sein therapeutisches Potenzial zu optimieren .
- Studien könnten seine Auswirkungen auf entzündungsfördernde Signalwege, die Zytokinproduktion und Immunreaktionen untersuchen .
- Die Forschung konzentriert sich möglicherweise auf seine Fähigkeit, oxidativen Stress, mitochondriale Funktion und Neuroinflammation zu modulieren .
- Mechanistische Studien könnten seine Auswirkungen auf mikrobielle Membranen, Enzyme oder Genexpression aufdecken .
- Wissenschaftler untersuchen möglicherweise seine Auswirkungen auf die Glukoseaufnahme, die Insulinsignalisierung und die pankreatischen Betazellen .
Krebsforschung und Therapie
Entzündungshemmende Eigenschaften
Neuroprotektion und neurodegenerative Erkrankungen
Antibakterielle Aktivität
Stoffwechselstörungen und Diabetes
Photodynamische Therapie (PDT)
Biologische Aktivität
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. Its unique structural features, including the presence of a pyrazole ring, thiophene moiety, and trifluoromethyl group, suggest potential biological activity across various therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is C16H17F3N4OS, with a molecular weight of approximately 366.39 g/mol. The compound's structure features multiple heterocycles that contribute to its chemical reactivity and solubility.
Antimicrobial Properties
Preliminary studies indicate that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibits significant antimicrobial activity against various pathogens. Specifically, derivatives containing thiophene and pyrazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors that trigger biochemical cascades affecting cellular functions.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate to High | |
| Gram-negative Bacteria | High | |
| Fungi | Moderate |
The biological effects of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide are mediated through its interaction with various molecular targets. Research suggests that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways associated with inflammation and infection . The trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane penetration and bioavailability.
Study on Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of this compound, researchers evaluated its effect on bacterial growth in vitro. The results demonstrated a significant reduction in colony-forming units (CFUs) for both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 16 µg/mL for E. coli .
Table 2: Minimum Inhibitory Concentrations (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Cytotoxicity Assessment
Cytotoxicity tests performed on human cell lines indicated that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibited low toxicity at therapeutic concentrations. The compound showed an IC50 value greater than 50 µM in human fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJINCZBURDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














